n-Butyl perfluorooctanoate

Vue d'ensemble

Description

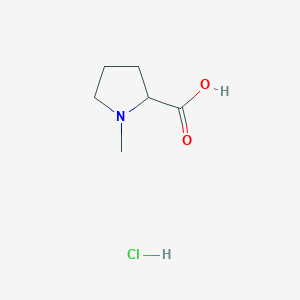

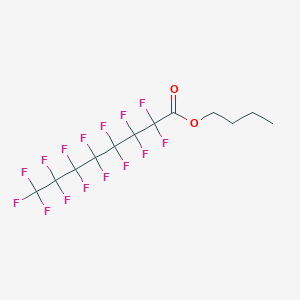

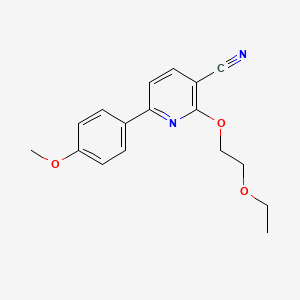

n-Butyl perfluorooctanoate is a synthetic compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS) which are widely used in many industrial applications . It is a molecule that contains a total of 37 bonds, including 28 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, and 1 ester .

Molecular Structure Analysis

The molecular formula of this compound is C12H9F15O2 . It contains a perfluorinated, n-heptyl “tail group” and a carboxylate "head group" . The molecule contains a total of 37 bonds, including 28 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, and 1 ester .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 470.17500 . It is a very stable compound due to the strength of the carbon-fluorine bonds, the presence of the three electron pairs surrounding each fluorine atom, and the shielding of the carbon atoms by the fluorine atoms .

Applications De Recherche Scientifique

Environmental Persistence and Toxicity

n-Butyl perfluorooctanoate, similar to PFOA, has been investigated for its environmental persistence and potential toxicity. Studies have shown that these compounds can accumulate in biota, raising concerns about their long-term impact on ecosystems and human health. For example, research on the disposition of perfluorinated acid isomers in Sprague‐Dawley rats highlighted the bioaccumulation potential of these compounds and their isomer-specific disposition in organisms, suggesting that they could serve as markers for distinguishing environmental PFA sources (De Silva et al., 2009).

Developmental and Reproductive Effects

Perfluorinated compounds, including this compound derivatives like PFOA, have been studied for their developmental and reproductive effects. Research in zebrafish embryos showed that compounds with longer chain lengths tend to be more toxic, affecting development and potentially leading to deformations and other adverse outcomes (Hagenaars et al., 2011).

Neurotoxicity and Behavioral Effects

Studies have also explored the neurotoxic effects of perfluorinated compounds. For instance, neonatal exposure to PFOA and PFOS in mice was linked to changes in proteins important for neuronal growth and synaptogenesis in the developing brain, suggesting potential neurobehavioral defects and alterations in the cholinergic system (Johansson et al., 2009).

Hepatic and Metabolic Effects

Perfluorinated compounds have been associated with hepatomegaly, peroxisome proliferation, and other hepatic effects. Research in rats treated with perfluorinated fatty acids demonstrated the induction of peroxisome proliferation in the liver, emphasizing the importance of the carboxylic group in these molecules for their biological activity (Ikeda et al., 1985).

Safety and Hazards

Orientations Futures

Research on per- and polyfluoroalkyl substances (PFAS), including n-Butyl perfluorooctanoate, is ongoing due to their prevalence, degradation resistance, and potential toxicity . Future research directions include understanding the mobility, substitution of regulated substances, increase in structural diversity of existing PFAS molecules, and the unknown “Dark Matter” . There is a need for optimized analytical setups, especially multi-methods, and semi-specific tools to determine PFAS-sum parameters in any relevant matrix .

Mécanisme D'action

Target of Action

n-Butyl perfluorooctanoate, like other perfluoroalkyl substances (PFAS), primarily targets the peroxisome proliferator receptor alpha (PPARα) . PPARα is a key regulator of lipid metabolism and inflammation, and its activation by PFAS is considered the primary mechanism of action .

Mode of Action

The compound interacts with its target, PPARα, leading to a series of biochemical changes. Activation of PPARα by PFAS is known to induce several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers . The human relevance of this mechanism is uncertain .

Biochemical Pathways

The activation of PPARα by PFAS affects various biochemical pathways. These include the disruption of mitochondrial bioenergetics through mechanisms such as protonophoric uncoupling of mitochondrial respiration, induction of the mitochondrial permeability transition (MPT), or a nonselective increase in membrane permeability . Additionally, PFAS can potentially interact with the DNA-binding domain of NR1D1, a transcriptional repressor important in circadian rhythm .

Pharmacokinetics

The pharmacokinetics of perfluoroalkyl substances like this compound involve their absorption, distribution, metabolism, and excretion (ADME). These compounds are chemically very stable and highly resistant to biological degradation, which leads to their persistence in the environment . .

Result of Action

The activation of PPARα by this compound can lead to several molecular and cellular effects. These include increased hepatocyte proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers . Additionally, PFAS-induced activation of p53 and inhibition of androgen receptor and NR1D1 have been observed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. As a persistent organic pollutant, it can be detected almost ubiquitously, e.g., in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood . The compound’s stability and resistance to degradation lead to its environmental persistence .

Analyse Biochimique

Biochemical Properties

n-Butyl perfluorooctanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with mitochondrial enzymes, where it can disrupt mitochondrial bioenergetics by inducing mitochondrial permeability transition (MPT). This interaction leads to the release of cytochrome c and other cofactors, inhibiting mitochondrial respiration and generating reactive oxygen species (ROS) . Additionally, this compound can interact with liver enzymes, affecting their function and potentially leading to hepatotoxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to mitochondrial membranes, inducing MPT and causing the release of cytochrome c, which triggers the apoptotic pathway . This compound also inhibits key enzymes involved in mitochondrial respiration, leading to decreased ATP production and increased ROS generation. Furthermore, this compound can modulate gene expression by interacting with nuclear receptors and transcription factors, altering the expression of genes involved in metabolism, inflammation, and cell survival.

Propriétés

IUPAC Name |

butyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F15O2/c1-2-3-4-29-5(28)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMFZWPPSPRLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F15O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20895738 | |

| Record name | Butyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-96-0 | |

| Record name | Butyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20895738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]but-2-enamide](/img/structure/B3123324.png)

![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B3123338.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B3123344.png)

![Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate](/img/structure/B3123350.png)

![7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3123355.png)

![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-nitrobenzyl)oxime](/img/structure/B3123360.png)